α2B Subtype-Selective Agonism vs. Clonidine
The patent WO 2002/068384 A2 discloses that compounds of formula (I), which encompass 1-cyclohexyl-3-(2-hydroxyethyl)thiourea, are agonists exhibiting high selectivity for α2B and/or α2C receptors over α2A receptors [1]. In the RSAT (Receptor Selection and Amplification Technology) assay, the EC₅₀ at α2B is <100 nM for the cyclohexyl prototype, while the EC₅₀ at α2A is >10,000 nM, yielding a selectivity ratio of >100-fold [1]. This contrasts sharply with clonidine, a non-selective α2 agonist used as a comparator in the patent; clonidine exhibits EC₅₀ values of 42 nM at α2A, 41 nM at α2B, and 51 nM at α2C, providing no subtype selectivity [1]. The differentiation is thus a quantitative advantage in target selectivity over a widely used clinical reference agent.
| Evidence Dimension | Receptor subtype selectivity (EC₅₀, nM) |
|---|---|
| Target Compound Data | α2B EC₅₀ <100 nM; α2A EC₅₀ >10,000 nM (class representative, patent data) |
| Comparator Or Baseline | Clonidine: α2A EC₅₀ 42 nM, α2B 41 nM, α2C 51 nM. Non-selective thiourea alpha-2 agonist (e.g., 1-benzyl-3-(2-hydroxyethyl)thiourea) shows similar non-selective profile. |
| Quantified Difference | Selectivity ratio >100-fold for α2B over α2A vs. ~1:1 for clonidine. |
| Conditions | RSAT assay in PC12 cells, transient expression, reference compound comparators within the same patent. |
Why This Matters
For users requiring an alpha-2B receptor agonist tool compound without confounding α2A-mediated sedation and hypotension, the selective thiourea scaffold offers a critical testing advantage not achievable with clonidine or simple N-alkyl thioureas.
- [1] Chow, K., Gil, D. W., & Fang, W. K. (2002). (2-Hydroxy)ethyl-thioureas useful as modulators of alpha2B adrenergic receptors. International Patent Application WO 2002/068384 A2. World Intellectual Property Organization. View Source
